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Compound of Interest

Compound Name: BT173

Cat. No.: B7130693

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and purification protocols
for BT1718, a first-in-class Bicycle Toxin Conjugate (BTC). The information is compiled from
publicly available scientific literature and patent documents. While specific proprietary details of
the manufacturing process are not fully disclosed, this guide presents a representative and
detailed methodology based on established chemical principles for the synthesis of similar
bioconjugates.

Introduction to BT1718

BT1718 is a novel therapeutic agent designed for targeted cancer therapy. It consists of three
key components:

o Abicyclic peptide (N241): This high-affinity peptide specifically targets Membrane Type 1
Matrix Metalloproteinase (MT1-MMP), a protein that is overexpressed on the surface of
various solid tumor cells and is associated with poor prognosis.[1][2]

o Acleavable linker: A hindered disulfide linker connects the bicyclic peptide to the cytotoxic
payload. This linker is designed to be stable in systemic circulation but is readily cleaved in
the reducing environment inside a cancer cell.

e A cytotoxic payload (DM1): DM1 is a potent anti-tubulin agent. Once released inside the
cancer cell, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
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The small size of the Bicycle peptide (1.5-3 kDa) allows for rapid and deep penetration into
tumor tissues, a potential advantage over larger antibody-drug conjugates (ADCS).[4][5]

Mechanism of Action of BT1718

The therapeutic strategy of BT1718 is based on the targeted delivery of the DM1 cytotoxin to
MT1-MMP-expressing cancer cells.
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Caption: The signaling pathway of BT1718's mechanism of action.

Experimental Protocols

The synthesis of BT1718 is a multi-step process that begins with the synthesis of the bicyclic
peptide, followed by conjugation to the linker and the DM1 payload.

Synthesis of Bicyclic Peptide N241

The bicyclic peptide N241 is the targeting moiety of BT1718. Its synthesis involves standard
solid-phase peptide synthesis (SPPS) followed by a cyclization step.

Materials:
e Fmoc-protected amino acids

¢ Rink Amide resin
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e Coupling reagents (e.g., HBTU, HATU)

e Bases (e.g., DIPEA, NMM)

e Solvents (e.g., DMF, DCM)

o Deprotection reagent (e.g., 20% piperidine in DMF)

o Cleavage cocktail (e.g., TFA/TIS/H20)

e Cyclization scaffold (e.g., 1,3,5-tris(boromomethyl)benzene)
Protocol:

o Solid-Phase Peptide Synthesis: The linear peptide is assembled on a solid support (Rink
Amide resin) using an automated peptide synthesizer. Each cycle of amino acid addition
involves Fmoc deprotection followed by coupling of the next Fmoc-protected amino acid.

e On-Resin Cyclization: After the linear peptide chain is assembled, the N-terminal Fmoc
group is removed. The cyclization is then performed on the resin by adding the cyclization
scaffold (e.g., 1,3,5-tris(boromomethyl)benzene) in the presence of a base.

o Cleavage and Deprotection: The bicyclic peptide is cleaved from the resin, and all side-chain
protecting groups are removed simultaneously using a strong acid cocktail.

 Purification: The crude bicyclic peptide is purified by reverse-phase high-performance liquid
chromatography (RP-HPLC). The fractions containing the pure peptide are collected and
lyophilized.

Synthesis of BT1718
A patent describes a two-step process for the synthesis of BT1718.
Step 1: Reaction of Bicyclic Peptide with Linker

e The purified bicyclic peptide (17-69-07-N241) is reacted with N-succinimidyl 4-(2-
pyridyldithio)pentanoate (SPP) in DMSO. This reaction forms an intermediate where the
linker is attached to the peptide.
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¢ The resulting intermediate (17-69-07-N277) is purified by reverse-phase HPLC and then
lyophilized.

Step 2: Conjugation with DM1

+ The purified and lyophilized intermediate is reacted with the cytotoxic payload, DM1.

e The final product, BT1718, is then purified using a semi-preparative C18 column via reverse-
phase HPLC and lyophilized to yield a pure powder.
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Caption: A simplified workflow for the synthesis of BT1718.

Purification Protocol

Purification of BT1718 is critical to ensure the removal of unreacted starting materials,
byproducts, and other impurities.

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Parameter Specification

Column Semi-preparative C18

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

_ A linear gradient tailored to the hydrophobicity of
Gradient

BT1718
Flow Rate Dependent on the column diameter
Detection UV at 220 nm and 280 nm

Data Presentation

Preclinical studies have demonstrated the potent anti-tumor activity of BT1718 in various
xenograft models.

Table 1: Summary of In Vivo Efficacy of BT1718
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Xenograft MT1-MMP Dosing
] ] Outcome Reference
Model Expression Regimen
) 10 mg/kg, twice Complete tumor
EBC-1 High )
weekly regression
] 10 mg/kg, twice Complete tumor
HT-1080 High _
weekly regression
Patient-Derived High 10 mg/kg, twice Complete tumor
[
Xenograft (PDX) J weekly regression
Patient-Derived L 10 mg/kg, twice No significant
ow
Xenograft (PDX) weekly tumor inhibition
Conclusion

BT1718 represents a promising advancement in the field of targeted cancer therapy. Its unique
design, leveraging a small and highly specific bicyclic peptide for tumor targeting, offers
potential advantages in terms of tumor penetration and safety profile compared to larger
antibody-based therapeutics. The synthesis and purification of BT1718, while complex, relies
on established and reproducible chemical methodologies. The preclinical data strongly
supports its continued development and clinical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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